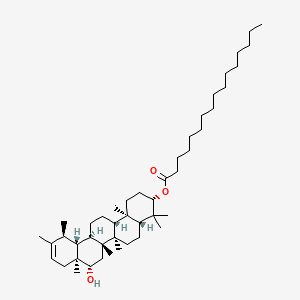

Faradiol 3-palmitate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is known for its significant anti-inflammatory properties and is one of the major bioactive constituents found in marigold flowers . Triterpenoids, including faradiol 3-palmitate, are a class of chemical compounds composed of six isoprene units and are known for their diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Faradiol 3-palmitate can be synthesized through esterification of faradiol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is purified through column chromatography .

Industrial Production Methods: Industrial production of this compound often involves supercritical fluid extraction (SFE) from marigold flowers. This method uses supercritical carbon dioxide as the extraction solvent, sometimes modified with ethanol to enhance the extraction efficiency. The process is conducted at high pressures (around 50 MPa) and temperatures (50°C) to achieve optimal yields .

Analyse Des Réactions Chimiques

Types of Reactions: Faradiol 3-palmitate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: Ester groups can be substituted with other acyl groups through transesterification reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Acid or base catalysts in the presence of alcohols or other acyl donors.

Major Products:

- Oxidation products include faradiol ketones and carboxylic acids.

- Reduction products include faradiol alcohol.

- Substitution products include various faradiol esters with different acyl groups .

Applications De Recherche Scientifique

Faradiol 3-palmitate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying esterification and transesterification reactions.

Biology: Investigated for its role in modulating cellular processes such as apoptosis and autophagy.

Medicine: Explored for its anti-inflammatory, anti-cancer, and wound-healing properties. .

Industry: Utilized in the formulation of cosmetic and pharmaceutical products due to its bioactive properties.

Mécanisme D'action

Faradiol 3-palmitate exerts its effects primarily through its anti-inflammatory activity. It inhibits the activity of protein kinases involved in the regulation of the cell cycle and cell division. Additionally, it acts as an antioxidant by scavenging free radicals, thereby reducing oxidative stress. The compound also modulates the expression of various cytokines and enzymes involved in the inflammatory response .

Comparaison Avec Des Composés Similaires

- Faradiol 3-myristate

- Faradiol 3-laurate

- Taraxasterol esters

Comparison: Faradiol 3-palmitate is unique due to its specific esterification with palmitic acid, which enhances its lipophilicity and bioavailability. Compared to faradiol 3-myristate and faradiol 3-laurate, this compound has shown superior anti-inflammatory activity. Taraxasterol esters, while also bioactive, differ in their chemical structure and biological effects .

Propriétés

Numéro CAS |

193690-84-5 |

|---|---|

Formule moléculaire |

C46H80O3 |

Poids moléculaire |

681.1 g/mol |

Nom IUPAC |

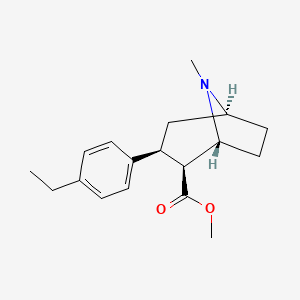

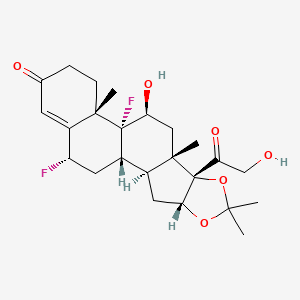

[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate |

InChI |

InChI=1S/C46H80O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(48)49-39-28-30-43(6)36(42(39,4)5)27-31-45(8)37(43)25-24-35-41-34(3)33(2)26-29-44(41,7)38(47)32-46(35,45)9/h26,34-39,41,47H,10-25,27-32H2,1-9H3/t34-,35-,36+,37-,38+,39+,41-,43+,44-,45-,46-/m1/s1 |

Clé InChI |

TXBRTEQRWJPSKE-FIBMEZNKSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C)C |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Heptanoyloxymethyl)-2-(3-methylbutanoyloxymethyl)-3-octanoyloxypropyl] dodecanoate](/img/structure/B12781785.png)

![4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate](/img/structure/B12781815.png)